1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine
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Overview
Description
1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine, also known as MNPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNPP belongs to the piperazine class of compounds and is synthesized through a multi-step process involving various reagents and solvents.
Scientific Research Applications
1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine has been found to possess anti-cancer properties by inducing apoptosis in cancer cells. 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects. 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine has been found to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Additionally, 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine has also been found to possess antioxidant properties by scavenging free radicals.
Advantages and Limitations for Lab Experiments
1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine has several advantages for lab experiments. 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine is relatively easy to synthesize and can be obtained in large quantities. Additionally, 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine also has some limitations for lab experiments. 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine is a relatively new compound, and its toxicity and side effects are not fully understood. Additionally, 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine is not water-soluble, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine. One potential area of research is the development of 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the toxicity and side effects of 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine. Another area of research is the potential use of 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine in combination with other compounds for the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action of 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine and its potential therapeutic applications.
Conclusion
In conclusion, 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine has been extensively studied for its potential use in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation. 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for research on 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine, including the development of 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine derivatives, further studies on toxicity and side effects, and the potential use of 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine in combination with other compounds.
Synthesis Methods
The synthesis of 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine involves a multi-step process that begins with the reaction between 2-nitroaniline and thionyl chloride to form 2-nitrobenzoyl chloride. This intermediate is then reacted with piperazine to form 4-(2-nitrophenyl)piperazine. The final step involves the reaction of 4-(2-nitrophenyl)piperazine with dimethyl sulfoxide to form 1-(Methylsulfonyl)-4-(2-nitrophenyl)piperazine.
properties
IUPAC Name |
1-methylsulfonyl-4-(2-nitrophenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-19(17,18)13-8-6-12(7-9-13)10-4-2-3-5-11(10)14(15)16/h2-5H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMKUCQRBIIMCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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